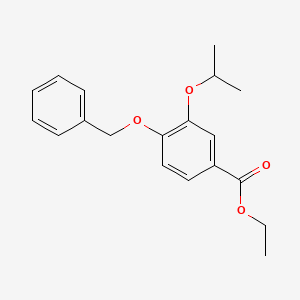

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate

Description

In modern organic synthesis, efficiency and precision are paramount. Compounds like Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate are valued as versatile intermediates. The benzoic acid scaffold is a common building block in the synthesis of a wide array of bioactive molecules. researchgate.netpreprints.org The specific arrangement of an ethyl ester, a benzyloxy group, and an isopropoxy group on the benzene (B151609) ring provides a platform with differentiated reactivity. The ester can be hydrolyzed or transesterified, while the benzyloxy group, a common protecting group for phenols, can be selectively removed under specific reductive conditions. chem-station.com This strategic placement of functional groups allows for sequential chemical transformations, enabling chemists to build complex molecular architectures in a controlled manner. Such substituted benzoates are precursors in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. justlonghealth.com

The synthesis of benzoate (B1203000) esters is rooted in one of the classic reactions of organic chemistry: the Fischer-Speier esterification. First reported by Emil Fischer and Arthur Speier in 1895, this method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. chemistrylearner.comorganicchemistrytutor.com This equilibrium-driven process often requires an excess of the alcohol or the removal of water to achieve high yields. masterorganicchemistry.comchemicalbook.com For decades, this was the primary method for creating simple esters like ethyl benzoate. chemicalbook.comchemicalbook.com

A significant advancement came in 1978 with the development of the Steglich esterification by Wolfgang Steglich. wikipedia.org This method utilizes a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. wikipedia.org The key advantage of the Steglich method is its mild reaction conditions, which tolerate sensitive functional groups that would not withstand the harsh acidity of the Fischer esterification. wikipedia.orgfiveable.me This development was crucial for the synthesis of complex molecules, including esters of sterically hindered or acid-labile substrates. fiveable.meorganic-chemistry.org The synthesis of a polysubstituted compound like this compound from its corresponding carboxylic acid would likely employ a modern method like the Steglich esterification to avoid potential side reactions.

| Method | Year Developed | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | 1895 | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Typically reflux, requires excess alcohol or water removal | Inexpensive reagents, suitable for large scale, simple esters. masterorganicchemistry.com | Harsh acidic conditions, not suitable for sensitive substrates, equilibrium reaction. chemistrylearner.commasterorganicchemistry.com |

| Steglich Esterification | 1978 | Carboxylic Acid, Alcohol, DCC, DMAP (catalyst) | Mild, typically room temperature. wikipedia.org | Tolerates sensitive functional groups, effective for hindered substrates. fiveable.meorganic-chemistry.org | More expensive reagents, formation of dicyclohexylurea (DCU) byproduct. wikipedia.org |

The utility of this compound in synthetic design stems directly from its unique combination of functional groups, each serving a distinct purpose.

Ethyl Benzoate Core : The ester functional group is a key reactive site. It can be readily hydrolyzed back to a carboxylic acid under basic or acidic conditions, or converted to other esters via transesterification. It is relatively stable, allowing for modifications elsewhere on the molecule without unintended reactions at the ester site.

Benzyloxy Group (BnO-) : This is one of the most common protecting groups for phenols and alcohols in organic synthesis. wikipedia.orglibretexts.org It is introduced by reacting a hydroxyl group with a benzyl (B1604629) halide (e.g., benzyl bromide) under basic conditions. chem-station.com The benzyl group is prized for its stability across a wide range of acidic and basic conditions, as well as many oxidizing and reducing environments. chem-station.com Its primary method of removal is through catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), a highly selective process that typically does not affect other functional groups like esters or ethers. chem-station.comorganic-chemistry.org In the context of the target molecule, the benzyloxy group protects the 4-position hydroxyl group, allowing for selective reactions at other sites.

Isopropoxy Group : This ether linkage is generally very stable and unreactive, serving as a permanent structural element that modifies the electronic and steric properties of the molecule. Its presence can influence the reactivity of the aromatic ring and provide steric hindrance, which can be useful in directing subsequent reactions to other positions.

The combination of a cleavable protecting group (benzyloxy) and a stable modifying group (isopropoxy) on a reactive benzoate platform makes this molecule a well-designed intermediate for multi-step synthetic campaigns.

| Structural Motif | Typical Role in Synthesis | Key Features |

|---|---|---|

| Ethyl Ester | Reactive Handle | Can be hydrolyzed to a carboxylic acid or converted to other esters/amides. |

| Benzyloxy Group | Protecting Group | Protects the phenolic oxygen; stable to many reagents but selectively removed by hydrogenolysis. chem-station.comwikipedia.org |

| Isopropoxy Group | Steric/Electronic Modifier | A chemically robust ether that influences the molecule's properties and reactivity. |

| Substituted Benzene Ring | Rigid Scaffold | Provides a stable core for orienting functional groups in three-dimensional space. |

While specific research focused solely on this compound is not prominent in the literature, the broader class of polysubstituted hydroxybenzoic acid derivatives is a subject of significant scientific inquiry. These compounds are recognized for their diverse biological activities and applications in materials science.

Research has shown that derivatives of p-hydroxybenzoic acid exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer activities. ppor.azglobalresearchonline.netsemanticscholar.org The specific substitution pattern on the aromatic ring is critical for tuning this activity. Therefore, intermediates like this compound are valuable for synthesizing libraries of novel compounds to be screened for potential therapeutic applications. For instance, the 2-hydroxybenzoic acid moiety has been identified as a key "warhead" for designing selective enzyme inhibitors. nih.gov

In materials science, substituted benzoate esters are fundamental components in the synthesis of liquid crystals. nih.govresearchgate.net The rigid benzoate core, combined with various alkoxy side chains, allows for the precise engineering of molecules that can self-assemble into mesophases. The synthesis of novel liquid crystalline compounds often involves the use of intermediates with protected hydroxyl groups, such as 4-benzyloxyphenol, which are later deprotected or incorporated into larger structures. nih.gov The architectural features of this compound make it a plausible precursor for such advanced materials.

Structure

3D Structure

Properties

Molecular Formula |

C19H22O4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

ethyl 4-phenylmethoxy-3-propan-2-yloxybenzoate |

InChI |

InChI=1S/C19H22O4/c1-4-21-19(20)16-10-11-17(18(12-16)23-14(2)3)22-13-15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3 |

InChI Key |

BFNLVRJTVBKNCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Benzyloxy 3 Isopropoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the ester and ether linkages.

Esterification Approaches for Benzoate (B1203000) Core Formation

The most logical disconnection is at the ester bond (C-O bond of the ethyl group). This bond can be retrospectively cleaved to reveal two key precursors: 4-(Benzyloxy)-3-isopropoxybenzoic acid and ethanol (B145695). This disconnection simplifies the synthesis to the formation of the substituted benzoic acid and a final esterification step. The formation of this ester bond is a fundamental transformation in organic synthesis.

Etherification Strategies for Benzyloxy and Isopropoxy Moieties

Further retrosynthetic analysis focuses on the two ether linkages on the aromatic ring. Disconnecting the benzyl (B1604629) and isopropyl groups reveals a common precursor, Protocatechuic acid (3,4-dihydroxybenzoic acid), or its corresponding ethyl ester, Ethyl protocatechuate. nih.govwikipedia.org The synthesis would then involve the selective etherification of the two hydroxyl groups. The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is a classic and effective method for forming such ether bonds. byjus.comwikipedia.org

Established Synthetic Routes to this compound

While a specific, documented synthesis for this compound is not readily found in broad literature, its synthesis can be reliably designed based on well-established protocols for analogous compounds. A likely and efficient route would start from the readily available Ethyl 3,4-dihydroxybenzoate (Ethyl protocatechuate). wikipedia.org The synthesis would proceed by selective etherification of the hydroxyl groups, followed by the final ester formation if starting from the corresponding acid.

A plausible sequential route involves:

Selective Isopropylation: The phenolic hydroxyl at position 3 is generally more acidic and sterically hindered than the one at position 4. However, selective alkylation can be achieved by carefully choosing reaction conditions. A common method for synthesizing similar alkoxybenzoic acids involves reacting the corresponding hydroxybenzoic acid with an alkyl halide in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3). derpharmachemica.com

Benzylation: The remaining hydroxyl group at position 4 would then be benzylated using benzyl bromide or benzyl chloride with a suitable base.

Esterification (if starting from the acid): If the synthesis begins with 3,4-dihydroxybenzoic acid, the final step would be the esterification of the resulting 4-(benzyloxy)-3-isopropoxybenzoic acid with ethanol.

Classical Esterification Protocols and their Procedural Limitations

Several classical methods can be employed for the final esterification step. Each has its own advantages and limitations.

Fischer-Speier Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. scienceinfo.com It is a simple and cost-effective method, often using a strong acid catalyst like sulfuric acid (H₂SO₄) and an excess of the alcohol (ethanol) to drive the equilibrium towards the product. scienceinfo.comquora.com

Limitations: The reaction is reversible and often requires long reaction times and heat. scienceinfo.comquora.com The use of a strong acid catalyst is incompatible with acid-sensitive functional groups in the molecule. quora.com Furthermore, the reaction produces water, which can hydrolyze the ester product, thus limiting the yield unless it is removed from the reaction mixture. scienceinfo.comquora.com Microwave-assisted Fischer esterification has been shown to improve yields and reduce reaction times. academicpublishers.orgusm.myresearchgate.net

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.gov It is a very mild reaction that can be performed at room temperature, making it suitable for substrates with sensitive functional groups. organic-chemistry.orgrsc.org

Limitations: A major drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove completely from the product. organic-chemistry.org The reagents, particularly DCC, are also hazardous. rsc.org

Mitsunobu Reaction: This reaction allows for the esterification of a carboxylic acid with an alcohol using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netacs.org It proceeds under mild, neutral conditions. researchgate.net

Limitations: A significant disadvantage is the formation of triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate byproduct, which often require column chromatography for removal. thieme-connect.com The reaction is also sensitive to steric hindrance on the alcohol substrate. researchgate.net

Below is a table comparing these classical esterification methods.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Excess Alcohol | Simple, Inexpensive Reagents | Reversible, Harsh Conditions, Byproduct Water |

| Steglich | Carboxylic Acid, Alcohol, DCC, DMAP (cat.) | Mild, Room Temperature | High Yields, Mild Conditions, Good for Hindered Substrates | Byproduct (DCU) difficult to remove, Hazardous Reagents |

| Mitsunobu | Carboxylic Acid, Alcohol, PPh₃, DEAD/DIAD | Mild, Neutral | High Yields, Stereochemical Inversion of Alcohol possible | Byproducts require chromatography, Expensive Reagents |

Cross-Coupling Methodologies for Precursor Synthesis

While direct synthesis from protocatechuic acid derivatives is most common, the substituted benzoic acid core could theoretically be assembled using modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgorganic-chemistry.org

Despite a comprehensive search for scientific literature, no specific information is publicly available regarding the synthetic methodologies for "this compound." The search for multi-step synthesis optimization, yield enhancement, and advanced or novel synthetic approaches, including various catalytic systems, did not yield any research findings, data tables, or detailed procedures for this particular compound.

The provided outline requires a detailed and scientifically accurate account of the following aspects of the synthesis of this compound:

Advanced and Novel Synthetic Approaches for this compound

Catalytic Systems for Enhanced Efficiency and Selectivity

Photoredox Catalysis and Electrochemical Synthesis

Without any specific data or published research on this compound, it is not possible to generate the thorough, informative, and scientifically accurate content required for each section and subsection of the requested article. Information on related but distinct molecules cannot be used as a substitute, as the instructions strictly prohibit the inclusion of information that falls outside the explicit scope of "this compound."

Therefore, this article cannot be generated as requested due to the absence of relevant scientific data in the public domain.

Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous flow processing represents a significant advancement in the scalable production of fine chemicals like this compound. Flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream, offering superior control over reaction parameters compared to large-scale batch reactors. nih.govpolimi.it

Key advantages for the synthesis of this target compound include enhanced heat and mass transfer, which is crucial for managing potentially exothermic esterification reactions. mdpi.com The high surface-area-to-volume ratio in flow reactors allows for rapid temperature adjustments and precise control, minimizing the formation of byproducts. polimi.it This technology is considered a green synthetic approach as it often leads to better product yields and simplifies purification, thereby reducing waste. nih.gov

A hypothetical flow synthesis of this compound could involve pumping a solution of 4-(benzyloxy)-3-isopropoxybenzoic acid and ethanol, along with an acid catalyst, through a heated tube reactor. The product stream would emerge continuously from the reactor, ready for in-line purification. This setup allows for the safe handling of reagents and the potential to operate at elevated temperatures and pressures, which can significantly accelerate reaction rates. polimi.it The scalability of such a process is straightforward; production can be increased by extending the operational time or by "numbering-up" – running multiple reactors in parallel.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio. mdpi.com |

| Mass Transfer | Dependent on stirring efficiency. | Efficient mixing through diffusion and advection. |

| Scalability | Complex; requires larger vessels and process redesign. | Simpler; achieved by longer run times or parallel reactors. |

| Safety | Handling of large quantities of reagents; risk of thermal runaway. | Small reaction volumes at any given time; improved safety. nih.gov |

| Process Control | Less precise control over temperature and residence time. | Precise, automated control over all reaction parameters. |

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry principles provide a framework for designing chemical processes that are environmentally benign and sustainable. organic-chemistry.orgsolubilityofthings.com Applying these principles to the synthesis of this compound involves a holistic approach covering solvents, atom economy, and energy use.

Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry encourages the use of innocuous solvents or, ideally, solvent-free conditions. organic-chemistry.orgmun.ca For the esterification to produce this compound, replacing common solvents like toluene (B28343) with greener alternatives is a key objective.

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) are classes of alternative solvents with negligible vapor pressure, reducing air pollution and exposure risks. They can also influence reaction rates and selectivity. While specific applications to this target molecule are not detailed in the literature, their use in esterification is an active area of research. mdpi.com

Solvent-free reactions , where the reactants themselves form the reaction medium, represent an ideal scenario. mun.ca This could be achieved by heating a mixture of the carboxylic acid precursor and an excess of ethanol, which acts as both reactant and solvent. Microwave-assisted synthesis is often employed to facilitate such solvent-free reactions effectively. nih.gov

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. jocpr.comwjpps.com

The synthesis of this compound via direct Fischer esterification of 4-(benzyloxy)-3-isopropoxybenzoic acid with ethanol is an example of a highly atom-economical reaction.

Reaction: C₁₆H₁₆O₄ (acid) + C₂H₅OH (alcohol) → C₁₈H₂₀O₄ (ester) + H₂O (water)

In this reaction, the only byproduct is water, leading to a high theoretical atom economy. This contrasts sharply with methods that use activating agents (e.g., DCC) or protecting groups, which generate significant stoichiometric waste. nih.gov Strategies to reduce waste focus on using catalytic reagents instead of stoichiometric ones and designing synthetic routes with fewer steps. organic-chemistry.orgsolubilityofthings.com For instance, using a solid acid catalyst that can be easily filtered and reused minimizes waste from catalyst separation and neutralization steps common with homogeneous catalysts like sulfuric acid. mdpi.com

Reducing the energy consumption of chemical processes is a critical aspect of green chemistry. solubilityofthings.com This is typically achieved by developing reactions that can be performed at ambient temperature and pressure. solubilityofthings.com For the synthesis of this compound, energy efficiency can be improved through:

Advanced Catalysis: Developing highly active catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures. eurekalert.org Heterogeneous catalysts are particularly advantageous as they often require milder conditions than traditional strong mineral acids. mdpi.comnih.gov

| Green Strategy | Application to Synthesis | Potential Benefit |

| Alternative Solvents | Use of Deep Eutectic Solvents or solvent-free conditions. | Reduced VOC emissions and solvent-related waste. organic-chemistry.org |

| Atom Economy | Direct Fischer esterification. | High efficiency, minimal byproducts (only water). jocpr.com |

| Catalysis | Use of reusable solid acid catalysts. | Avoids corrosive mineral acids and neutralization waste. mdpi.com |

| Energy Input | Microwave-assisted synthesis. | Faster reaction rates and reduced energy consumption. nih.gov |

Enzymatic and Biocatalytic Approaches for Analogous or Precursor Structures

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. nih.gov While the direct enzymatic synthesis of this compound is not documented, lipases are well-known for their ability to catalyze esterification reactions for analogous structures. researchgate.netnih.gov

For instance, immobilized lipases like Candida antarctica lipase (B570770) B (Novozym 435) are widely used for the synthesis of various benzoate esters. researchgate.net Such an enzyme could potentially be used to catalyze the reaction between 4-(benzyloxy)-3-isopropoxybenzoic acid and ethanol. The process would typically be run in an organic solvent to solubilize the substrates, although solvent-free systems are also feasible. researchgate.netnih.gov

Enzymatic approaches are also highly relevant for the synthesis of precursors. For example, biocatalysts could be employed in the regioselective modification of a dihydroxybenzoic acid precursor to install the isopropoxy group, a step that can be challenging to achieve with high selectivity using traditional chemical methods.

Reaction Condition Optimization and Process Intensification

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. mdpi.com For the synthesis of this compound, several strategies can be employed to intensify the process beyond the use of flow chemistry.

Reactive Distillation/Pervaporation: Esterification is a reversible reaction. mdpi.com To drive the reaction to completion and achieve high yields, the water byproduct must be removed. Process intensification techniques like reactive distillation or the use of pervaporation membranes can remove water from the reaction mixture as it is formed. mdpi.comnih.gov This shifts the equilibrium towards the product side, increasing conversion under milder conditions. mdpi.com

Catalyst Optimization: The choice of catalyst is critical. While homogeneous acids like sulfuric acid are effective, they are corrosive and difficult to separate. mdpi.com Heterogeneous catalysts such as ion-exchange resins, zeolites, or metal oxides are often preferred in intensified processes. mdpi.comnih.gov They can be packed into a reactor bed in a continuous flow system, simplifying catalyst separation and enabling long-term, stable operation.

Kinetic Modeling: Optimizing reaction conditions (temperature, pressure, reactant ratio, catalyst loading) is essential for maximizing yield and efficiency. Developing kinetic models of the esterification reaction allows for the simulation and prediction of optimal operating parameters, reducing the need for extensive experimental screening. nih.gov

By combining these process intensification strategies, the synthesis of this compound can be transformed from a conventional batch process into a highly efficient, controlled, and sustainable manufacturing operation.

Solvent Selection and Reaction Medium Effects

The choice of solvent is critical in the Williamson ether synthesis as it significantly influences the reaction rate and yield. Polar aprotic solvents are generally preferred because they effectively solvate the cation of the base (e.g., K⁺ or Na⁺), leaving the alkoxide nucleophile more available for reaction. wikipedia.org Protic solvents, conversely, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.

Key considerations for solvent selection include the ability to dissolve reactants and the boiling point, which helps determine the viable temperature range for the reaction.

Table 1: Comparison of Solvents for Synthesis

| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Effects and Considerations |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent for solvating cations, promoting high reaction rates. Higher boiling point allows for a wider temperature range. wikipedia.org |

| Acetonitrile (B52724) (MeCN) | Polar Aprotic | 82 | 37.5 | Good solvent for SN2 reactions, moderate boiling point. wikipedia.org |

| Acetone | Polar Aprotic | 56 | 20.7 | Lower boiling point limits the reaction temperature but is effective and easily removed post-reaction. |

Temperature and Pressure Profiling for Kinetic and Thermodynamic Control

Temperature is a crucial parameter for controlling the kinetics of the synthesis. Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C, which provides sufficient energy to overcome the activation barrier without promoting significant side reactions. byjus.comwikipedia.org Increasing the temperature generally accelerates the reaction rate but can also lead to an increase in undesired elimination byproducts, especially if the alkylating agent is sterically hindered. ontosight.ai

For the synthesis of this compound, operating at a moderate temperature, such as the reflux temperature of acetonitrile (82°C), offers a balance between reaction speed and selectivity. The reaction is typically carried out at atmospheric pressure, often under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide intermediate and other sensitive reagents.

Reagent Stoichiometry and Controlled Addition Techniques

Precise control over reagent stoichiometry is essential for maximizing product yield and minimizing impurities. The reaction involves three key components: the substrate (Ethyl 4-hydroxy-3-isopropoxybenzoate), a base (to deprotonate the phenol), and the alkylating agent (benzyl halide).

Base: A slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃), is often used to ensure complete deprotonation of the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH) can also be employed but require more stringent anhydrous conditions. scispace.com

Alkylating Agent: Benzyl bromide or benzyl chloride is typically used in a slight molar excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction towards completion and ensure all the phenoxide is consumed.

Controlled Addition: To manage the reaction's exothermicity and prevent side reactions, the benzylating agent is often added dropwise or portion-wise to the mixture of the substrate and base in the chosen solvent. This controlled addition maintains a low instantaneous concentration of the electrophile, favoring the desired SN2 pathway.

Purification and Isolation Methodologies for High Purity this compound

Following the synthesis, a multi-step purification process is necessary to isolate this compound from unreacted starting materials, the base, salts, and any byproducts.

Chromatographic Techniques for Separation and Refinement

Flash column chromatography is a highly effective method for purifying the target compound. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (eluent). researchgate.net

Given the structure of this compound, it is expected to be moderately polar. A typical stationary phase is silica gel, which is polar. The mobile phase would likely be a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity. Unreacted benzyl halide (less polar) would elute first, followed by the product, while the highly polar starting material (Ethyl 4-hydroxy-3-isopropoxybenzoate) would elute last or remain on the column. orgsyn.orgresearchgate.net

Table 2: Illustrative Eluent Systems for Column Chromatography

| Eluent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |

|---|---|---|

| 95:5 | Low | Elution of non-polar impurities and less polar products. |

| 80:20 | Medium | Effective for eluting moderately polar compounds like the target ester. |

Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction and to identify the optimal solvent system for column chromatography before performing the large-scale separation. researchgate.net

Recrystallization and Precipitation Strategies for Product Isolation

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the crude product completely at an elevated temperature but only sparingly at a low temperature.

For a moderately polar aromatic ester like this compound, suitable solvents could include ethanol, isopropanol, or a mixed solvent system such as ethyl acetate/hexanes. reddit.compitt.edu The crude product is dissolved in a minimal amount of the hot solvent, the solution is filtered (if necessary) to remove insoluble impurities, and then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Table 3: Potential Solvents for Recrystallization

| Solvent | Boiling Point (°C) | Polarity Index | Rationale for Use |

|---|---|---|---|

| Ethanol | 78 | 5.2 | Good for moderately polar compounds; often provides well-formed crystals upon cooling. pitt.edu |

| Isopropanol | 82 | 4.3 | Similar properties to ethanol, can be an effective alternative. |

Membrane Separations and Advanced Downstream Processing Technologies

For industrial-scale purification, advanced technologies such as membrane separations are gaining importance. encyclopedia.pub Organic solvent nanofiltration (OSN) is a promising technique that separates molecules based on size and can be used in pharmaceutical and fine chemical production. nih.govnih.gov

In the context of purifying this compound, OSN could potentially be used to separate the product (Molecular Weight ≈ 314.37 g/mol ) from smaller molecules like unreacted benzyl chloride (MW ≈ 126.58 g/mol ) or larger oligomeric impurities. This technology offers advantages such as continuous operation, lower energy consumption compared to distillation, and reduced solvent use. tandfonline.com While specific applications for this compound are not widely documented, the principles of membrane technology suggest its feasibility as a modern, efficient purification strategy. nih.gov

Ethyl 4 Benzyloxy 3 Isopropoxybenzoate As a Strategic Synthetic Precursor and Building Block

Derivatization and Scaffold Modification Studies Starting from Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate

Regioselective Modifications and Controlled Transformations

Exploration of Chemical Space through Library Synthesis and Diversity-Oriented Synthesis

The exploration of vast chemical space is a cornerstone of modern drug discovery and materials science, facilitated by methodologies such as library synthesis and diversity-oriented synthesis (DOS). cam.ac.ukcam.ac.uk Library synthesis typically involves the systematic modification of a common molecular scaffold to produce a large collection of related compounds. In contrast, DOS aims to generate collections of small molecules with a high degree of structural and skeletal diversity, often without a specific biological target in mind, to broadly probe biological functions. cam.ac.ukrsc.org A successful DOS strategy often begins with a simple starting material that can undergo a variety of chemical transformations to yield diverse molecular skeletons. scispace.com

While this compound possesses several features that could make it a valuable scaffold for such synthetic explorations—including three distinct points for chemical modification (the ester, the benzyloxy ether, and the isopropoxy ether)—a review of available scientific literature and patent databases does not reveal its specific inclusion in published chemical libraries or diversity-oriented synthesis campaigns. Its structure, containing both rigid aromatic and flexible aliphatic ether components, presents a foundation from which complexity and diversity could be built. For instance, the ester group could be hydrolyzed and converted to an amide library, while the benzyloxy group could be deprotected to reveal a phenol (B47542) for further derivatization. However, at present, its application in this context remains hypothetical, and it has not been documented as a key building block in major DOS initiatives described in the literature.

Application in Materials Science and Polymer Chemistry

For a molecule to function as a monomer in polymer synthesis, it must typically possess at least one polymerizable functional group, such as a vinyl group, an epoxide, or functionalities that can participate in step-growth polymerization like diols, diamines, or dicarboxylic acids. researchgate.netrsc.org this compound, in its native form, lacks such a group and is therefore not directly suited for use as a monomer in common polymerization reactions.

However, its core structure makes it a viable precursor for the synthesis of novel monomers. Through established chemical transformations, a polymerizable moiety could be introduced. For example, debenzylation of the C4 hydroxyl group followed by etherification with a molecule like 2-chloroethanol (B45725) and subsequent esterification with acryloyl chloride would yield an acrylate-functionalized monomer. This modified molecule could then participate in free-radical polymerization to form polymers with pendant benzoate (B1203000) groups, potentially imparting specific thermal or optical properties to the resulting material. nih.gov While this demonstrates the potential pathway, there is no evidence in the current literature of this compound being utilized, either directly or as a precursor, for the synthesis of polymers or copolymers.

The molecular architecture of this compound is highly suggestive of its potential as a precursor for functional materials, particularly thermotropic liquid crystals. labscoop.com Calamitic (rod-shaped) liquid crystals, which are fundamental to display technologies, typically consist of a rigid core composed of aromatic rings, a flexible terminal chain, and often polar groups that influence the dielectric anisotropy. labscoop.comnih.gov

The structure of this compound contains key elements found in known liquid crystalline compounds:

A Rigid Core: The central benzoate ring provides rigidity.

Terminal Groups: The molecule is terminated by an ethyl group on one end and a benzyl (B1604629) group on the other, linked by flexible ether and ester groups.

Research into benzoate-based liquid crystals has shown that modifications to the terminal alkoxy chains and lateral substituents on the aromatic core can tune the mesomorphic properties, such as the type of liquid crystal phase (nematic, smectic) and the temperature range of its stability. researchgate.netacademie-sciences.fr For example, the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a molecule with a similar three-ring benzoate core, has been shown to exhibit liquid crystalline properties. nih.gov It is plausible that this compound could be elaborated into more complex structures with liquid crystalline behavior through reactions such as hydrolysis of the ethyl ester, followed by esterification with various substituted phenols. The isopropoxy group at the C3 position would act as a lateral substituent, which is known to influence molecular packing and, consequently, the mesophase behavior. researchgate.net

Table 1: Comparison of this compound Structural Features with a Known Liquid Crystal

| Structural Feature | This compound (Potential Precursor) | 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (Known Liquid Crystal) nih.gov |

|---|---|---|

| Rigid Core | Single Phenyl Benzoate | Three-Ring Phenyl Benzoate |

| Flexible Terminal Chain | Ethyl group | n-Dodecyl group |

| Linking Groups | Ester, Ether | Ester, Ether |

| Additional Groups | Lateral Isopropoxy Group | Terminal Benzyloxy Group |

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This principle is fundamental to creating complex nanomaterials. Molecules designed for self-assembly often possess distinct hydrophobic and hydrophilic regions or specific shapes that guide their organization.

While this compound itself is not designed for self-assembly, it serves as a valuable building block for more complex, tapered, or amphiphilic molecules that can form such systems. For example, research has shown that polymers with tapered side groups based on substituted benzoates can self-assemble into columnar hexagonal or nematic phases, mimicking the structure of the tobacco mosaic virus. The synthesis of these complex side groups often starts from simpler hydroxybenzoate derivatives.

By modifying its functional groups, this compound could be incorporated into larger molecular architectures designed for self-assembly. For instance, hydrolysis of the ester and subsequent attachment of a hydrophilic polyethylene (B3416737) glycol (PEG) chain could create an amphiphilic molecule. Such a molecule might self-assemble in aqueous solutions to form micelles or other nanostructures, with the aromatic core of the original compound forming the hydrophobic part of the assembly. However, specific examples of its use in this application are not currently reported in the literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer the foundational data for structural assignment. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For Ethyl 4-(benzyloxy)-3-isopropoxybenzoate, specific chemical shifts (δ) are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the isopropoxy methine and methyl protons, and the ethyl ester protons.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The expected spectrum for this molecule would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons (both substituted and unsubstituted), the benzylic methylene carbon, the carbons of the isopropoxy group, and the carbons of the ethyl group.

Predicted ¹H and ¹³C NMR Data

While specific experimental data for this compound is not widely available in published literature, a predicted dataset based on its constituent functional groups is presented below for illustrative purposes. Actual experimental values may vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.4 (t) | ~14.5 |

| Ethyl-CH₂ | ~4.4 (q) | ~61.0 |

| Isopropoxy-CH₃ | ~1.4 (d) | ~22.0 |

| Isopropoxy-CH | ~4.6 (septet) | ~71.0 |

| Benzyl-CH₂ | ~5.2 (s) | ~71.5 |

| Aromatic-H (benzoate ring) | ~7.0 - 7.7 (m) | ~114-154 |

| Aromatic-H (benzyl ring) | ~7.3 - 7.5 (m) | ~127-136 |

| Carbonyl-C | - | ~166.0 |

Note: Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), septet.

Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

To unambiguously assign the signals from ¹H and ¹³C NMR and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For instance, it would show a correlation between the ethyl group's CH₂ and CH₃ protons, and between the isopropoxy group's CH and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal for each proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the benzylic CH₂ protons to carbons in both the benzyl (B1604629) ring and the benzoate (B1203000) ring (via the ether linkage), confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformational preferences. A NOESY spectrum could show a spatial correlation between the benzylic CH₂ protons and the aromatic proton at the 5-position of the benzoate ring, confirming the conformation around the benzyloxy linkage.

Advanced NMR Experiments for Stereochemical Assessment and Conformational Analysis

For molecules with stereocenters or complex conformational dynamics, more advanced NMR experiments may be necessary. While this compound does not possess chiral centers, techniques like variable-temperature NMR could be used to study the rotational dynamics around the C-O bonds, providing insight into the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₁₉H₂₂O₄), the exact mass of its molecular ion ([M]⁺) would be calculated and compared to the experimentally measured value to confirm the formula.

Expected HRMS Data

| Ion | Calculated Exact Mass |

| [C₁₉H₂₂O₄ + H]⁺ | 315.1596 |

| [C₁₉H₂₂O₄ + Na]⁺ | 337.1416 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule.

Key fragmentation pathways for this compound would likely include:

Loss of the ethyl group (-29 Da) or ethoxy radical (-45 Da) from the ester.

Cleavage of the benzylic C-O bond , leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91), which is a characteristic fragment for benzyl ethers.

Loss of the isopropoxy group or propene from the ether linkage.

Sequential losses involving combinations of these pathways.

By analyzing these fragments, the connectivity of the ethyl ester, isopropoxy, and benzyloxy groups to the central benzoate ring can be definitively confirmed.

Diverse Ionization Techniques (ESI, APCI, MALDI, GC-MS) and their Applicability

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. The choice of ionization technique is paramount and depends on the analyte's properties and the desired information (e.g., molecular ion confirmation vs. structural fragmentation).

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and semi-polar molecules, making it highly applicable when coupling High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS). For this compound, ESI would typically generate protonated molecules [M+H]⁺ or adduct ions with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.orgunimi.it This method is advantageous for providing clear molecular weight information with minimal fragmentation, which is crucial for confirming the compound's identity in a sample matrix. emory.edu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective ionization source for LC-MS, particularly for less polar and thermally stable compounds that are not easily ionized by ESI. emory.edu Given the structure of this compound, APCI could serve as a viable alternative or complementary technique to ESI. Ionization occurs in the gas phase through proton transfer or charge exchange reactions, typically yielding the protonated molecule [M+H]⁺.

Matrix-Assisted Laser Desorption/Ionization (MALDI): While often used for large biomolecules, MALDI is also a powerful tool for the analysis of synthetic polymers and smaller organic molecules, including aromatic esters. youtube.comresearchgate.net In MALDI, the analyte is co-crystallized with a matrix (a small organic molecule that absorbs laser energy) and then irradiated with a laser. youtube.com This process desorbs and ionizes the analyte molecules, typically as single-charged ions, minimizing fragmentation. youtube.com For this compound, MALDI could be particularly useful for analyzing solid samples or for high-throughput screening, providing rapid molecular weight determination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the method of choice for volatile and thermally stable compounds. The most common ionization method used in GC-MS is Electron Impact (EI). emory.edu EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. emory.edu This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for definitive identification. For this compound, GC-MS analysis would not only confirm its identity but also provide valuable structural information based on its fragmentation pathways. It is also an excellent technique for identifying and quantifying volatile impurities from the synthesis process.

| Ionization Technique | Typical Application | Expected Ions for this compound | Key Advantages | Applicability Notes |

|---|---|---|---|---|

| Electrospray Ionization (ESI) | LC-MS | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Soft ionization, minimal fragmentation, good for polar compounds. emory.edu | Ideal for confirming molecular weight in complex mixtures. |

| Atmospheric Pressure Chemical Ionization (APCI) | LC-MS | [M+H]⁺ | Suitable for less polar, thermally stable compounds. emory.edu | Complementary to ESI for ensuring ionization of the target compound. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analysis of solid samples or surfaces | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High-throughput, tolerant of salts, soft ionization. mdpi.com | Useful for rapid screening and analysis of purity in solid form. |

| Electron Impact (EI) | GC-MS | Molecular ion [M]⁺• and extensive fragment ions | Provides a reproducible fragmentation pattern for library matching and structural elucidation. emory.edu | Excellent for definitive identification and analysis of volatile precursors or byproducts. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule. ubbcluj.ro These methods are non-destructive and offer a molecular fingerprint for identification and structural analysis.

For this compound, key vibrational modes include those from the ester group, ether linkages, and the aromatic rings. Aromatic esters are known to exhibit a characteristic pattern of three strong peaks in their IR spectra. spectroscopyonline.comspectroscopyonline.com

Expected IR Absorption Bands:

Aromatic C-H Stretch: Around 3030-3100 cm⁻¹

Aliphatic C-H Stretch: Around 2850-3000 cm⁻¹

Ester C=O Stretch: A very strong band typically between 1715-1730 cm⁻¹ for aromatic esters. spectroscopyonline.comlibretexts.org

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches (Ether & Ester): Strong, distinct bands in the 1000-1310 cm⁻¹ region. Specifically, the C-C-O stretch of the aromatic ester is expected around 1250-1310 cm⁻¹ and the O-C-C stretch around 1100-1130 cm⁻¹. spectroscopyonline.com

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium |

| Ester C=O Stretch (Aromatic) | 1715 - 1730 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester Asymmetric C-C-O Stretch | 1250 - 1310 | Strong |

| Ether & Ester Symmetric O-C-C Stretch | 1000 - 1130 | Strong |

Attenuated Total Reflectance Infrared (ATR-IR) and Transmission IR Applications

Both ATR-IR and transmission IR are common techniques for obtaining the infrared spectrum of a compound.

Attenuated Total Reflectance (ATR)-IR: This technique is highly versatile for analyzing solid and liquid samples with minimal preparation. The sample is placed in direct contact with a crystal (e.g., diamond or germanium), and the IR beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample. ATR-IR is an excellent tool for rapid identification and can be used to monitor reaction progress or check the purity of the final product by detecting residual starting materials like carboxylic acids (broad O-H stretch around 3000 cm⁻¹) or alcohols (broad O-H stretch around 3200-3600 cm⁻¹). mdpi.com

Transmission IR: This is the traditional method where the IR beam passes directly through the sample. For this compound, which is a solid, a spectrum could be obtained by preparing a potassium bromide (KBr) pellet or by dissolving the compound in a suitable solvent (e.g., chloroform) and placing it in an IR-transparent cell. This method can provide high-quality spectra for detailed structural analysis.

Micro-Raman Spectroscopy for Localized Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. ubbcluj.ro It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic rings. Micro-Raman spectroscopy combines a Raman spectrometer with a microscope, allowing for the analysis of very small sample areas with high spatial resolution.

This technique would be highly valuable for:

Polymorph Analysis: Identifying different crystalline forms of this compound.

Impurity Mapping: Locating and identifying microscopic impurities within a solid sample.

In-situ Analysis: Characterizing the compound directly on a surface or within a matrix, such as after separation by thin-layer chromatography (TLC). nih.gov

Key Raman shifts for this compound would be expected for the aromatic ring breathing modes (around 1000 cm⁻¹ and 1600 cm⁻¹) and the ester C=O group. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment, Quantification, and Separation

Chromatographic methods are essential for separating this compound from impurities, precursors, and byproducts, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary technique for assessing the purity and quantifying non-volatile compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed. nih.gov

Method Development: A typical method would involve a C18 column, which separates compounds based on hydrophobicity. ms-editions.cl Given the aromatic nature of the target compound, a UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., ~257 nm) would be appropriate. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient mode to ensure good separation of impurities with different polarities. amazonaws.comlongdom.org

Hypothetical HPLC Gradient Program:

| Time (min) | % Mobile Phase A (e.g., Water) | % Mobile Phase B (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 50 | 50 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 50 | 50 |

| 30.0 | 50 | 50 |

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ms-editions.clyoutube.com Validation demonstrates the method's reliability, accuracy, and precision. amazonaws.com

Key Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (e.g., using a PDA detector) should show no interference at the analyte's retention time. chromatographyonline.com |

| Linearity | Proportionality of the detector response to the analyte concentration over a specific range. chromatographyonline.com | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Closeness of test results to the true value, often assessed by spike recovery. | Recovery typically between 98.0% and 102.0%. |

| Precision | Agreement among a series of measurements (repeatability, intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. chromatographyonline.com |

| Limit of Detection (LOD) | Lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. chromatographyonline.com |

| Limit of Quantification (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. chromatographyonline.com |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. |

Gas Chromatography (GC) for Volatile Byproducts and Precursors

Gas Chromatography is an ideal technique for the analysis of volatile and semi-volatile organic compounds. scielo.br In the context of this compound synthesis, GC is invaluable for:

Purity of Starting Materials: Assessing the purity of precursors such as isopropoxybenzoic acid derivatives or benzyl halides.

Monitoring Reaction Completion: Tracking the consumption of volatile starting materials over time.

Detecting Volatile Byproducts: Identifying and quantifying low molecular weight impurities or side-products formed during the reaction, such as those resulting from hydrolysis or transesterification.

Residual Solvent Analysis: Quantifying any residual solvents used in the synthesis or purification process. researcher.life

A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling the GC to a Mass Spectrometer (MS) allows for the definitive identification of unknown peaks.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is a critical technique for the separation of stereoisomers, providing essential information on the enantiomeric and diastereomeric purity of chiral compounds. For molecules like this compound, which may exist as enantiomers if a chiral center is present, assessing this purity is vital, particularly in pharmaceutical applications where different enantiomers can exhibit varied pharmacological and toxicological profiles.

The methodology typically involves the use of a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely successful for a broad range of compounds. researchgate.netmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.

Table 1: Illustrative Chiral Chromatography Parameters for Aromatic Esters

| Parameter | Typical Conditions |

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol, Ethanol (B145695)/Acetonitrile, or buffered aqueous solutions with organic modifiers |

| Detection | UV-Vis (typically at 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Note: This table represents typical starting conditions for method development for compounds structurally related to this compound, not specific experimental data for the compound itself.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO2 can lead to faster separations and higher efficiency compared to liquid chromatography. shimadzu.com

For a compound like this compound, SFC would offer several advantages. The technique is considered a form of normal-phase chromatography, making it highly compatible with the polysaccharide-based chiral stationary phases used in HPLC. mdpi.comfagg-afmps.be By adding polar organic solvents (modifiers) such as methanol or ethanol to the supercritical CO2, the mobile phase polarity can be finely tuned to achieve optimal separation. shimadzu.com This approach reduces the consumption of organic solvents, making it a more environmentally friendly or "green" technique. shimadzu.com

The development of an SFC method would involve screening various CSPs and modifiers to identify the system providing the best resolution. shimadzu.com The versatility of modern SFC systems allows for the automated screening of multiple column and modifier combinations, significantly speeding up the method development process. shimadzu.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

This analysis provides unambiguous proof of the molecular structure and reveals details about its conformation in the solid state. For example, in the crystal structure of a related compound, ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, the molecule was found to be non-planar, with a specific dihedral angle between the aryl rings. core.ac.ukresearchgate.net Similarly, for this compound, single-crystal X-ray diffraction would determine the orientation of the benzyloxy and isopropoxy groups relative to the benzoate ring. Furthermore, the analysis reveals how molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds or π–π stacking that govern the solid-state properties. core.ac.uk

Table 2: Representative Single Crystal X-ray Diffraction Data for a Related Benzoate Derivative

| Parameter | Example Value (for C17H17NO4) researchgate.net |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 12.4229 (5) |

| b (Å) | 9.6392 (5) |

| c (Å) | 13.2384 (6) |

| β (°) | 102.457 (3) |

| Volume (ų) | 1547.94 (12) |

| Z | 4 |

Note: This data is for the compound ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate and is presented to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorph Screening

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. A sample of the bulk powder of this compound would be exposed to an X-ray beam, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline phase. units.it

PXRD is invaluable for routine identification and quality control to confirm that the correct crystalline form of the compound has been produced. units.it One of its most critical applications is in the screening for and identification of polymorphs—different crystalline forms of the same compound. Since polymorphs can have different physical properties, such as solubility and melting point, their control is crucial in many industries. PXRD is the primary tool for distinguishing between different polymorphic forms. units.it

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Behavior Assessment

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, etc.) in a compound. For this compound (C19H22O4), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from combustion analysis are then compared to these theoretical values to confirm the compound's empirical formula and assess its purity.

Table 3: Theoretical Elemental Composition of this compound (C19H22O4)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 228.198 | 72.59% |

| Hydrogen | H | 1.008 | 22.176 | 7.05% |

| Oxygen | O | 15.999 | 63.996 | 20.36% |

| Total | 314.37 | 100.00% |

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. A sample of this compound would be heated in a controlled atmosphere (e.g., nitrogen or air), and its mass would be continuously monitored. The resulting TGA curve provides information about the thermal stability of the compound, identifying the temperature at which it begins to decompose. It can also be used to detect the presence of residual solvents or water, which would be observed as a mass loss at lower temperatures.

Computational Chemistry and Theoretical Studies Pertaining to Ethyl 4 Benzyloxy 3 Isopropoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate, these studies would provide deep insights into its electronic characteristics and potential chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its total electronic energy. A DFT study of this compound would calculate key geometric parameters. While specific values for this compound are not available, a hypothetical table of results is presented below to illustrate the typical outputs of such a study.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Bond Length (C=O) | Length of the carbonyl bond in the ester group | 1.21 Å |

| Bond Length (C-O) | Length of the single bond between the carbonyl carbon and the ethoxy oxygen | 1.35 Å |

| Bond Angle (O=C-O) | Angle within the ester functional group | 124° |

Note: These values are illustrative and not based on actual calculations for this compound.

Charge Distribution and Electrostatic Potential Maps for Reactivity Hotspots

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. In an ESP map of this compound, the oxygen atoms of the ester and ether groups would be expected to show negative potential (red), indicating regions of high electron density, while the hydrogen atoms of the aromatic rings would likely show positive potential (blue). These maps are invaluable for identifying "hotspots" for chemical reactions.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyloxy and isopropoxy side chains in this compound makes its conformational landscape complex. Computational methods are essential to explore these different spatial arrangements and their relative energies.

Investigation of Rotational Barriers and Preferred Conformations

Conformational analysis involves calculating the energy of the molecule as a function of the rotation around one or more single bonds. This allows for the identification of the most stable conformations (energy minima) and the energy barriers to rotation between them. For this compound, key rotational barriers would be associated with the C-O bonds of the ether linkages and the C-C bond connecting the ester group to the phenyl ring. Understanding these barriers is crucial for predicting the molecule's shape and how it might fit into a biological receptor or a crystal lattice.

Dynamics of Flexible Side Chains (Benzyloxy and Isopropoxy groups)

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational flexibility. An MD simulation of this compound would reveal how the benzyloxy and isopropoxy groups move and interact with each other and the rest of the molecule. This information is particularly important for understanding how the molecule behaves in different environments, such as in solution, and can provide insights into its physical properties and biological activity.

Predictive Modeling for Synthetic Pathway Optimization

The optimization of synthetic pathways for molecules like this compound is increasingly benefiting from predictive modeling and computational chemistry. These approaches allow for a theoretical examination of reaction parameters, mechanisms, and potential outcomes before extensive laboratory work is undertaken. This in silico analysis can significantly reduce the time and resources required for developing efficient and high-yield synthetic routes.

Reaction Mechanism Elucidation and Transition State Modeling

Understanding the precise mechanism of a chemical reaction is fundamental to its optimization. For the synthesis of this compound, which involves steps such as etherification and esterification, computational methods can be employed to elucidate the reaction pathways. Techniques like Density Functional Theory (DFT) are powerful tools for modeling the potential energy surface of a reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step and provides insights into the electronic and steric factors that govern the reaction's progress. For instance, in the Williamson ether synthesis, which could be a potential route to introduce the isopropoxy group, transition state modeling can help in understanding the SN2 mechanism involved and predict the optimal conditions to favor this pathway over competing elimination reactions.

Table 1: Theoretical Parameters in Reaction Mechanism Elucidation

| Parameter | Description | Relevance to Synthesis Optimization |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Lowering the activation energy, often through catalysis, increases the reaction rate. |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction coordinate. | Understanding this geometry can aid in designing catalysts or choosing solvents that stabilize the transition state. |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Predicts whether a reaction will be exothermic or endothermic, which is crucial for process safety and control. |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | A negative ΔG indicates a spontaneous reaction. |

Computational Screening of Catalysts and Reagents for Improved Yield and Selectivity

The selection of an appropriate catalyst and reagents is critical for maximizing the yield and selectivity of a synthesis. Computational screening allows for the rapid evaluation of a large number of potential candidates without the need for their physical synthesis and testing. rsc.org

For the synthesis of substituted benzoates, various catalysts can be computationally screened for their efficacy. researchgate.net This involves creating a virtual library of catalysts and using computational models to predict their performance in the desired reaction. Molecular docking simulations can be used to study the interaction between the catalyst and the reactants, providing insights into the binding affinity and the geometry of the catalytic complex. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the catalysts with their observed or predicted activity. This allows for the rational design of more effective catalysts.

Similarly, computational methods can be used to screen for optimal reagents and reaction conditions, such as solvents and temperature. By simulating the reaction in different solvent environments, it is possible to predict the effect of the solvent on the reaction rate and selectivity.

Computational Design of Related Chemical Entities Utilizing the Core Structure of this compound

The core structure of this compound can serve as a scaffold for the design of new chemical entities with desired properties, particularly in the context of drug discovery. Computational design techniques are invaluable in this process, enabling the exploration of vast chemical spaces and the prioritization of molecules for synthesis.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches (for derived compounds)

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that begins with the identification of small chemical fragments that bind to a biological target. nih.govprestwickchemical.comnih.gov These fragments can then be grown, linked, or optimized to produce a high-affinity lead compound. The core structure of this compound can be deconstructed into fragments that can be explored for their binding potential to various therapeutic targets.

Scaffold hopping is another computational technique that aims to identify new molecular scaffolds that are structurally different from a known active molecule but retain its biological activity. chemrxiv.orgnih.gov This is particularly useful for generating novel intellectual property and improving the pharmacokinetic properties of a lead compound. Starting with the this compound scaffold, generative models and virtual screening can be used to propose new core structures that maintain the key pharmacophoric features.

Virtual Screening Libraries Construction Based on Structural Analogues

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Libraries of virtual compounds can be constructed based on structural analogues of this compound. These libraries can be generated by systematically modifying the core structure, for example, by introducing different substituents on the aromatic rings, altering the ester and ether linkages, or replacing the aromatic rings with other cyclic systems.

These virtual libraries can then be screened against a specific biological target using methods like molecular docking or pharmacophore modeling. This allows for the rapid identification of promising candidates for further investigation.

Table 2: Key Steps in Virtual Screening Library Construction

| Step | Description | Computational Tools |

| Scaffold Selection | Choosing a core structure, such as this compound. | Chemical drawing software, molecular modeling platforms. |

| Library Enumeration | Generating a large number of derivatives by adding or modifying functional groups. | Combinatorial library generation software. |

| Filtering | Applying filters to remove molecules with undesirable properties (e.g., poor drug-likeness). | ADMET prediction tools, Lipinski's rule of five calculators. |

| Conformer Generation | Generating 3D conformations for each molecule in the library. | Molecular mechanics force fields, conformational search algorithms. |

In Silico Prediction of Retrosynthetic Pathways

Once a promising new chemical entity has been designed, a viable synthetic route must be developed. In silico retrosynthesis prediction tools can assist in this process by proposing potential synthetic pathways. arxiv.orgresearchgate.net These tools use sophisticated algorithms, often powered by machine learning, to break down a target molecule into simpler, commercially available starting materials. arxiv.orgresearchgate.net

By inputting the structure of a designed analogue of this compound, these programs can suggest a series of reactions and intermediates, providing a valuable starting point for the synthetic chemist. This can significantly accelerate the process of bringing a computationally designed molecule from a virtual concept to a physical reality.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Highly Efficient Catalytic Systems for Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate Synthesis

The conventional synthesis of this compound would likely involve multi-step processes, including etherification and esterification reactions. A significant area for future research lies in developing greener and more efficient catalytic systems for its production.

Current synthetic routes for similar substituted benzoates often rely on classic methods that may use stoichiometric reagents or catalysts that are difficult to separate from the reaction mixture. For instance, the esterification step might employ catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP), which are effective but can lead to purification challenges and waste generation. nih.gov Future efforts could focus on: